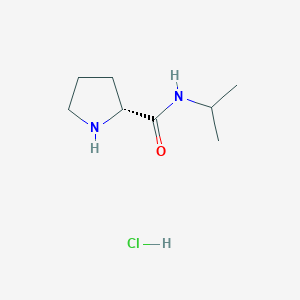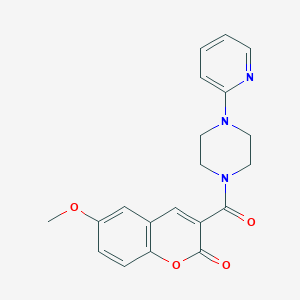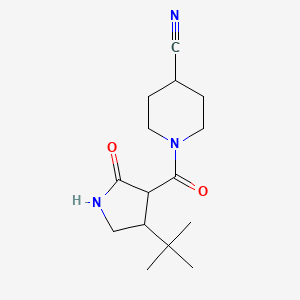![molecular formula C19H25ClN2O2S B2378403 (E)-3-(2-Chlorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]prop-2-enamide CAS No. 2380195-71-9](/img/structure/B2378403.png)
(E)-3-(2-Chlorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2-Chlorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]prop-2-enamide is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group, a morpholine ring, and a thianyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-Chlorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]prop-2-enamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The chlorophenyl group is introduced through a halogenation reaction, where a phenyl ring is treated with a chlorinating agent such as thionyl chloride.
Morpholine Ring Formation: The morpholine ring is synthesized through a cyclization reaction involving diethanolamine and sulfur dichloride.
Thianyl Group Introduction: The thianyl group is incorporated via a nucleophilic substitution reaction using a suitable thioether precursor.
Final Coupling Reaction: The final step involves coupling the chlorophenyl, morpholine, and thianyl intermediates through a condensation reaction, typically using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(2-Chlorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(E)-3-(2-Chlorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of (E)-3-(2-Chlorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to an enzyme’s active site, altering its activity and affecting metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Chloro-5-(3-chlorobenzylcarbamoyl)phenyl)-2-methoxy-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide: A compound with a similar chlorophenyl group but different functional groups.
2-Bromoethylamine: Shares the halogenated phenyl group but differs in its overall structure and functional groups.
Uniqueness
(E)-3-(2-Chlorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]prop-2-enamide is unique due to its combination of a chlorophenyl group, a morpholine ring, and a thianyl group, which confer specific chemical properties and biological activities not found in other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O2S/c20-17-4-2-1-3-16(17)5-6-18(23)21-15-19(7-13-25-14-8-19)22-9-11-24-12-10-22/h1-6H,7-15H2,(H,21,23)/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJPZAHWVKXTGM-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)C=CC2=CC=CC=C2Cl)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCCC1(CNC(=O)/C=C/C2=CC=CC=C2Cl)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(3-fluorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2378320.png)
![N-[1-(Furan-2-yl)-2,2-dimethylpropyl]prop-2-enamide](/img/structure/B2378321.png)
![1,3,6,7-tetramethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2378323.png)


![6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2378329.png)

![3-butyl-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2378333.png)
![2-[2-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyridazin-3-one](/img/structure/B2378334.png)

![3-Fluoro-N-[2-[[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]amino]-2-oxoethyl]benzamide](/img/structure/B2378336.png)

![3-Formylpyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2378342.png)
![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2378343.png)
